molecular formula C7H17N3O B8546302 1-(n-Butyl)-3-(2-aminoethyl)urea

1-(n-Butyl)-3-(2-aminoethyl)urea

Cat. No. B8546302
M. Wt: 159.23 g/mol
InChI Key: ANUJQJMLYDGZKM-UHFFFAOYSA-N
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Patent
US04853383

Procedure details

A solution of n-butylisocyanate (19.83 g, 0.2 m) in Et2O (50 ml) was added over 40 minutes to a vigorously stirred solution of ethylenediamine (48.08 g, 0.8 m) in isopropanol (1000 ml). After stirring at 25° C. for 3 hours, and standing for about 16 hours, the mixture was filtered and the filtrate evaporated to dryness under reduced pressure initially using water aspiration and finally high vacuum at 70° C. The residue was stirred for 1 hour in 12N HCl (20 ml) and H2O (200 ml), filtered and the filtrate rendered alkaline with 40% NaOH and evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel and eluted with 20% MeOH-CHCl3 saturated with NH3 to give 83 (19.7 g, 59%).
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
48.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[CH2:8]([NH2:11])[CH2:9][NH2:10]>CCOCC.C(O)(C)C>[CH2:1]([NH:5][C:6]([NH:10][CH2:9][CH2:8][NH2:11])=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
19.83 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
48.08 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
standing for about 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure initially using water aspiration and finally high vacuum at 70° C
STIRRING
Type
STIRRING
Details
The residue was stirred for 1 hour in 12N HCl (20 ml)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
H2O (200 ml), filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 20% MeOH-CHCl3 saturated with NH3

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)NC(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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